Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core substituted with a tert-butyl group, a chlorophenyl methoxy group, and an ethyl ester group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenol derivatives with suitable reagents.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Chlorophenyl Methoxy Group: This can be done via nucleophilic substitution reactions where the phenol group is reacted with 2-chlorobenzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting or activating them. The chlorophenyl group may enhance binding affinity to certain proteins, while the ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
- Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
- Ethyl 2-tert-butyl-5-[(2-bromophenyl)methoxy]-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the benzofuran core also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO4/c1-5-25-21(24)19-16-12-15(26-13-14-8-6-7-9-17(14)23)10-11-18(16)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFXUBSEXOBVHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Cl)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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